2-(Fluoromethyl)pyrimidin-5-OL

Descripción general

Descripción

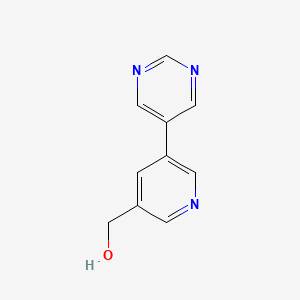

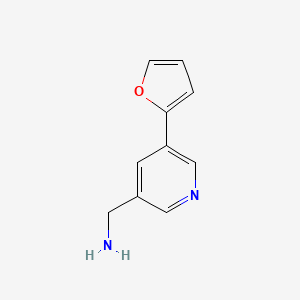

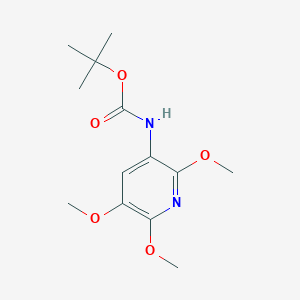

2-(Fluoromethyl)pyrimidin-5-OL is a chemical compound with the molecular formula C5H5FN2O. It has an average mass of 128.104 Da and a monoisotopic mass of 128.038589 Da .

Molecular Structure Analysis

The molecular structure of 2-(Fluoromethyl)pyrimidin-5-OL consists of a pyrimidine ring with a fluoromethyl group attached at the 2-position and a hydroxyl group at the 5-position .Aplicaciones Científicas De Investigación

1. Antimicrobial and Antiviral Agents

- Methods of Application: The compounds were prepared via the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .

- Results: Some of the new compounds were shown to have promising antimicrobial and antiviral activities, including activity against Newcastle disease .

2. Potential Anti-Cancer Therapeutics

- Methods of Application: The compounds were screened against the NCI-60 Human Tumor Cell Line panel, and the results were analyzed using the COMPARE algorithm .

- Results: COMPARE analysis returned strong correlation to known DNA alkylators and groove binders, corroborating the hypothesis that these pyrrolo[3,2-d]pyrimidines act as DNA or RNA alkylators .

3. Antihyperlipidemic Activity

- Application Summary: A series of novel condensed 2-fluoromethylpyrimidines has been synthesized and evaluated for antihyperlipidemic activity in high fat diet fed hyperlipidemic Sprague–Dawley rats .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

4. Privileged Pharmacophore in Therapeutics

- Application Summary: The pyrimidine moiety, which includes 2-(Fluoromethyl)pyrimidin-5-OL, is a privileged pharmacophore in therapeutics due to its widespread occurrence in biologically active compounds, such as nucleic acids components (uracil, thymine, and cytosine) and vitamin B1 .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

5. Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

- Application Summary: 2-(Fluoromethyl)pyrimidin-5-OL can be used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising antimicrobial and antiviral activities .

- Methods of Application: The compounds were prepared via the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .

- Results: Some of the new compounds were shown to have promising antimicrobial and antiviral activities, including activity against Newcastle disease .

6. Synthesis of Porous In-MOF

- Application Summary: 2-(Fluoromethyl)pyrimidin-5-OL can be used in the synthesis of a stable porous In-MOF (Metal-Organic Framework) via an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

4. Privileged Pharmacophore in Therapeutics

- Application Summary: The pyrimidine moiety, which includes 2-(Fluoromethyl)pyrimidin-5-OL, is a privileged pharmacophore in therapeutics due to its widespread occurrence in biologically active compounds, such as nucleic acids components (uracil, thymine, and cytosine) and vitamin B1 .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

5. Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

- Application Summary: 2-(Fluoromethyl)pyrimidin-5-OL can be used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising antimicrobial and antiviral activities .

- Methods of Application: The compounds were prepared via the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .

- Results: Some of the new compounds were shown to have promising antimicrobial and antiviral activities, including activity against Newcastle disease .

6. Synthesis of Porous In-MOF

- Application Summary: 2-(Fluoromethyl)pyrimidin-5-OL can be used in the synthesis of a stable porous In-MOF (Metal-Organic Framework) via an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

Propiedades

IUPAC Name |

2-(fluoromethyl)pyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c6-1-5-7-2-4(9)3-8-5/h2-3,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUCGXDIYLBEOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Fluoromethyl)pyrimidin-5-OL | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate](/img/structure/B1527966.png)

![4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL](/img/structure/B1527968.png)

![5-Bromopyrido[3,4-b]pyrazine](/img/structure/B1527976.png)

![6-Oxa-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B1527977.png)

![Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1527986.png)